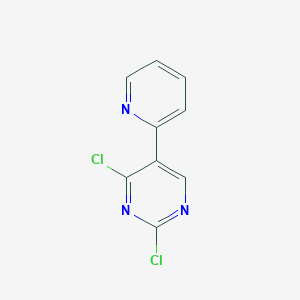
4,6-Dichloro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-1H-indole-2-carboxamide typically involves the reaction of 4,6-dichloroindole-2-carboxylic acid with ammonia or hydrazine hydrate . The reaction is facilitated by the use of activating agents such as 1,1’-carbonyldiimidazole (CDI) to form the corresponding carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4,6-Dichloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. Major products formed from these reactions vary based on the substituents introduced and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
4,6-Difluoro-1H-indole-2-carboxamide: Similar in structure but with fluorine atoms instead of chlorine, showing different reactivity and biological activity.
4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: A derivative with a cyclohexyl group, exhibiting improved in vitro activity.
Eigenschaften
Molekularformel |
C9H6Cl2N2O |
|---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
4,6-dichloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H,(H2,12,14) |
InChI-Schlüssel |
RKKBCXFPKWXIFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)
![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)







![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)

